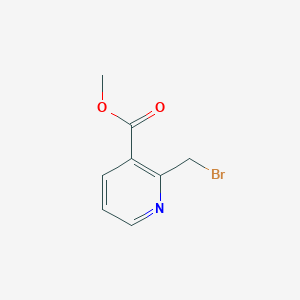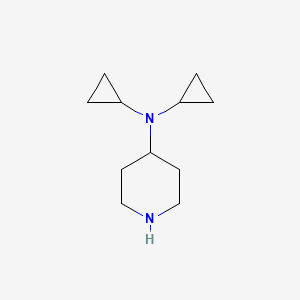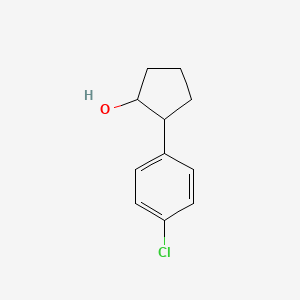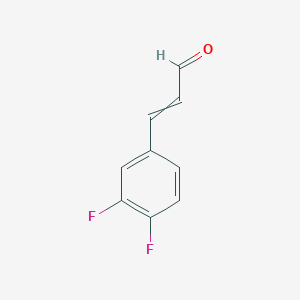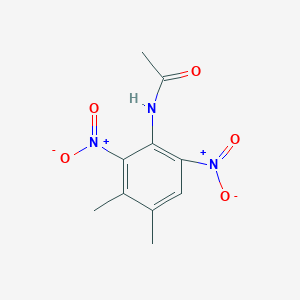![molecular formula C15H18N2O3 B1465267 Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate CAS No. 1167416-50-3](/img/structure/B1465267.png)
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Overview
Description
Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate (TBCD) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a variety of properties that make it suitable for a variety of different types of experiments. TBCD is a highly stable compound with a low melting point and a low vapor pressure, making it a good choice for laboratory experiments. Additionally, its low toxicity and low volatility make it a safe and reliable compound for use in a variety of settings.
Scientific Research Applications
Process Development and Scale-Up
Research highlights the significance of the benzoxazepine core, present in several kinase inhibitors, including mTOR inhibitors. The scalable synthesis of related compounds involves the preparation of distinct fragments, including the benzoxazepine core, demonstrating the chemical's utility in process development and scale-up for medicinal chemistry. This work outlines the synthesis steps and optimization processes for compounds related to "Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate," indicating its importance in the synthesis of complex kinase inhibitors (S. Naganathan et al., 2015).
Cytotoxic Activity
Another study focused on the synthesis of previously unknown halogenated derivatives related to benzoxazepine and their anticancer activity. This research demonstrates the compound's relevance in developing new cancer therapies by evaluating their cytotoxic activity against various cancer cell lines, showcasing its potential in medicinal chemistry (D. N. Bang et al., 2015).
Intermediate for Anticancer Drugs
"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is highlighted as an important intermediate for small molecule anticancer drugs. A study details a synthetic method for this compound, emphasizing its role in the development of PI3K/AKT/mTOR pathway inhibitors. This research underlines the compound's utility in overcoming resistance in cancer treatment, illustrating its importance in drug discovery (Binliang Zhang et al., 2018).
Catalysis and Organic Synthesis
Research into palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives showcases the versatility of related compounds in organic synthesis. This study presents methods for synthesizing various compounds through carbonylation, demonstrating the broader applicability of benzoxazepine derivatives in catalysis and synthesis (P. Ács et al., 2006).
Synthesis and Spectroscopic Studies
Further research into the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids reveals the compound's utility in creating materials with potential nonlinear optical (NLO) properties. This work not only highlights synthetic pathways but also explores the electronic structure through spectroscopic and computational studies, indicating its application in materials science (A. Almansour et al., 2016).
properties
IUPAC Name |
tert-butyl 9-cyano-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-7-8-19-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVHAYYPYJLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716475 | |
| Record name | tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167416-50-3 | |
| Record name | tert-Butyl 9-cyano-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

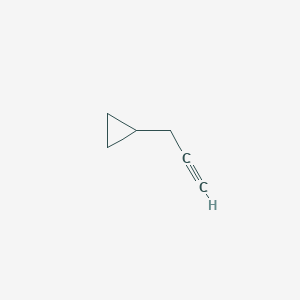

![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)

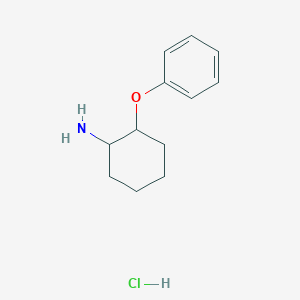
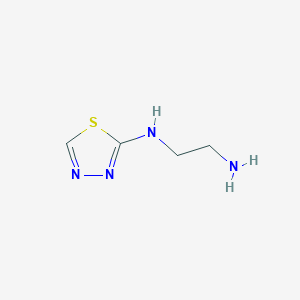
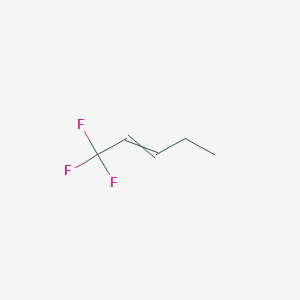
![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)
